molecular formula C12H11F3N2 B8161139 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B8161139
M. Wt: 240.22 g/mol
InChI Key: CNIXPZULIPHJGX-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety, with a trifluoromethyl group at the meta position relative to the nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile typically involves the nucleophilic substitution of a suitable benzonitrile derivative with pyrrolidine. One common method is the reaction of 3-(trifluoromethyl)benzonitrile with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group, potentially converting it to an amine or other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde or 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity for specific targets, while the pyrrolidine ring may contribute to its overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-(Trifluoromethyl)benzonitrile:

    4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile: Contains a morpholine ring instead of pyrrolidine, which can alter its chemical behavior and interactions.

Uniqueness

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-pyrrolidin-1-yl-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2/c13-12(14,15)10-7-9(8-16)3-4-11(10)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIXPZULIPHJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared using an analogous method as described in Example 1.1, utilising 4-bromo-3-(trifluoromethyl)-benzonitrile and pyrrolidine (Fluka, Buchs, Switzerland), with a reaction temperature of 95° C.
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